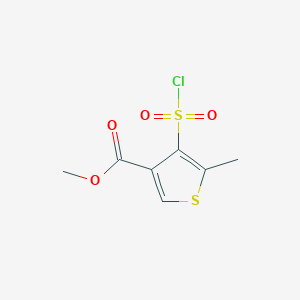
(1S,2R)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid is a cyclopropane derivative that features a tert-butoxycarbonyl group
準備方法
Synthetic Routes and Reaction Conditions
One efficient method for this involves the use of flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method is more efficient, versatile, and sustainable compared to traditional batch processes.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including (1S,2R)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid, can be achieved using similar flow microreactor systems. These systems offer advantages such as improved reaction control, scalability, and reduced environmental impact .
化学反応の分析
Types of Reactions
(1S,2R)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the reactivity of the compound.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
(1S,2R)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1S,2R)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can protect reactive sites during chemical reactions, allowing for selective transformations. The cyclopropane ring provides structural rigidity, which can influence the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
- (1S,2R)-1-(tert-Butoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid
- (1S,2R)-1-(tert-Butoxycarbonyl)-2-propylcyclopropane-1-carboxylic acid
Uniqueness
(1S,2R)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid is unique due to its specific combination of the tert-butoxycarbonyl group and the ethyl-substituted cyclopropane ring. This combination imparts distinct reactivity and stability characteristics, making it valuable for various synthetic applications .
特性
分子式 |
C11H18O4 |
|---|---|
分子量 |
214.26 g/mol |
IUPAC名 |
(1S,2R)-2-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O4/c1-5-7-6-11(7,8(12)13)9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,13)/t7-,11+/m1/s1 |
InChIキー |
VVSAYHWSWJIDKR-HQJQHLMTSA-N |
異性体SMILES |
CC[C@@H]1C[C@]1(C(=O)O)C(=O)OC(C)(C)C |
正規SMILES |
CCC1CC1(C(=O)O)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















